N'-Hydroxy-2-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)acetimidamide
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Overview
Description
N’-Hydroxy-2-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)acetimidamide is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)acetimidamide typically involves multiple steps. One common method includes the reaction of tetrahydro-2H-pyran-4-ylamine with 2-methoxyethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with hydroxylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Scientific Research Applications
N’-Hydroxy-2-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)acetimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Shares a similar tetrahydropyran ring structure.
(Tetrahydro-2H-pyran-4-yl)methanol: Another compound with a tetrahydropyran ring but different functional groups.
Uniqueness
N’-Hydroxy-2-((2-methoxyethyl)(tetrahydro-2H-pyran-4-yl)amino)acetimidamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H21N3O3 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N'-hydroxy-2-[2-methoxyethyl(oxan-4-yl)amino]ethanimidamide |
InChI |
InChI=1S/C10H21N3O3/c1-15-7-4-13(8-10(11)12-14)9-2-5-16-6-3-9/h9,14H,2-8H2,1H3,(H2,11,12) |
InChI Key |
XLIVVZMYHPXOPX-UHFFFAOYSA-N |
Isomeric SMILES |
COCCN(C/C(=N/O)/N)C1CCOCC1 |
Canonical SMILES |
COCCN(CC(=NO)N)C1CCOCC1 |
Origin of Product |
United States |
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